N-cyclohexyl-3-(2-ethoxyethoxy)benzamide
Description
N-Cyclohexyl-3-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 2-ethoxyethoxy substituent at the para position of the benzamide ring. Benzamides are widely studied for their roles in medicinal chemistry, including enzyme inhibition (e.g., acetylcholinesterase, P2X7 receptors) and allosteric modulation (e.g., glucokinase activation) . The 2-ethoxyethoxy group may enhance solubility and influence binding interactions, as seen in compounds with similar alkoxy substituents .
Properties
IUPAC Name |
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-20-11-12-21-16-10-6-7-14(13-16)17(19)18-15-8-4-3-5-9-15/h6-7,10,13,15H,2-5,8-9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDVNYZCLVLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide typically involves the reaction of 3-(2-ethoxyethoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-cyclohexyl-3-(2-ethoxyethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Cyclohexyl Benzamides with Piperazinyl Groups
Compounds N-cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide (218) and N-cyclohexyl-3-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide (219) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.85 mM for eserine as reference). The position of the piperazinyl-furoyl group (para vs. meta) significantly impacts activity, with compound 218 being more effective than 219 . In contrast, N-cyclohexyl-3-(2-ethoxyethoxy)benzamide lacks the bulky piperazinyl moiety, which may reduce steric hindrance and alter binding affinity .
Benzamide Inhibitors of P2X7 Receptors
Pfizer’s benzamide-based P2X7 antagonists (patents US20070142329A1, US20070281939A1) feature substitutions at R1, R2, and R3 positions. These compounds mimic the agonist BzATP but achieve receptor blockade by modifying electronic properties. The ethoxyethoxy group in this compound could similarly influence hydrophobicity and hydrogen bonding, though its lack of sulfonyl or aromatic substitutions may limit P2X7 affinity .
Anti-Oxidant Benzamides
In N-(anilinocarbonothioyl) benzamides, anti-oxidant activity correlates with substituents like hydroxyl (86.6% inhibition for A8) and methoxy (87.7% for H10).
Glucokinase Activation
Sulfamoyl benzamide derivatives (e.g., compounds 6 , 7 , 8 ) activate glucokinase (GK) via H-bonding between the benzamide carbonyl and Arg63. The ethoxyethoxy group in this compound could mimic this interaction, though its lack of sulfamoyl substitution may reduce potency .
Physicochemical and Structural Properties
Key Research Findings and Implications
- Substituent Positioning : Meta vs. para substituents dramatically affect enzyme inhibition, as seen in BChE inhibitors 218 and 219 . The 2-ethoxyethoxy group in this compound occupies a meta position, which may favor interactions with hydrophobic pockets .
- Synthetic Flexibility : Benzamides are synthetically accessible via reactions of benzoyl chlorides with amines, as demonstrated for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
